SB228357
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJLJKRFFRZRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042621 | |
| Record name | SB 228357 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181629-93-6 | |
| Record name | SB-228357 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181629936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 228357 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-228357 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RDN2E8E97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Interactions of Sb228357
Serotonin (B10506) Receptor Binding Profiles of SB228357
Radioligand binding studies utilizing recombinantly expressed human serotonin receptors have been conducted to determine the binding profile of this compound. These studies provide quantitative data on the affinity and selectivity of the compound for different receptor subtypes. ncats.ionih.gov
High Affinity and Selectivity for 5-HT2C Receptors
This compound exhibits high affinity for the human cloned 5-HT2C receptor. nih.govacs.org Binding studies have reported pKi values for this compound at the 5-HT2C receptor ranging from 9.0 to 9.1. ncats.iofishersci.commolnova.cntocris.comguidetomalariapharmacology.orgmedchemexpress.com This indicates a strong binding interaction with the 5-HT2C subtype. Furthermore, this compound demonstrates selectivity for the 5-HT2C receptor over other 5-HT2 subtypes. It has been shown to possess approximately 100-fold selectivity over the 5-HT2A receptor and 10-fold selectivity over the 5-HT2B receptor in radioligand binding studies. nih.gov
Affinity and Selectivity for 5-HT2B Receptors
This compound also shows affinity for the 5-HT2B receptor. wikipedia.orgnih.gov Reported pKi values for this compound at the 5-HT2B receptor are around 8.0 to 8.1. ncats.iofishersci.commolnova.cntocris.commedchemexpress.comguidetopharmacology.org While its affinity is lower than for the 5-HT2C receptor, it is still considered potent at this subtype. fishersci.commolnova.cnmedchemexpress.com this compound is often described as a mixed 5-HT2B/2C antagonist. nih.gov
Reduced Affinity and Selectivity for 5-HT2A Receptors
Compared to its affinity for 5-HT2C and 5-HT2B receptors, this compound demonstrates reduced affinity and selectivity for the 5-HT2A receptor. nih.gov The reported pKi values for this compound at the 5-HT2A receptor are approximately 6.9 to 7.0. ncats.iofishersci.commolnova.cntocris.commedchemexpress.comguidetoimmunopharmacology.org This indicates a significantly lower binding affinity compared to the other two 5-HT2 subtypes. nih.gov
The binding affinities (pKi values) of this compound for human recombinant 5-HT2 receptor subtypes are summarized in the table below:
| Receptor Subtype | pKi Value |
| 5-HT2A | 6.9 - 7.0 |
| 5-HT2B | 8.0 - 8.1 |
| 5-HT2C | 9.0 - 9.1 |
Data Table: Binding Affinity (pKi) of this compound at Human Recombinant 5-HT2 Receptors
Functional Modulatory Properties of this compound
Beyond its binding profile, the functional effects of this compound at serotonin receptors have been investigated, revealing its modulatory properties, particularly at 5-HT2C and 5-HT2B receptors. ncats.iotocris.comfishersci.comiiab.mewikidoc.org
Inverse Agonist Profile at Human Cloned 5-HT2C Receptors
Research indicates that this compound acts as an inverse agonist at human cloned 5-HT2C receptors. ncats.ioacs.orgtocris.comfishersci.comiiab.mewikidoc.org As an inverse agonist, it not only blocks the activity of agonists but also reduces the basal constitutive activity of the receptor. acs.org This property has been demonstrated in functional assays, such as the 5-HT-stimulated phosphatidylinositol hydrolysis model of 5-HT2C receptor function, where this compound displayed inverse agonism. tocris.com
Antagonistic Actions at 5-HT2B Receptors
This compound functions as an antagonist at 5-HT2B receptors. ncats.iowikipedia.orgtocris.comfishersci.comiiab.mewikidoc.org This means it blocks the effects of agonists at this receptor subtype. Its antagonistic action at 5-HT2B receptors has been observed in various experimental contexts. nih.gov
The functional properties of this compound at key serotonin receptor subtypes are summarized below:
| Receptor Subtype | Functional Property |
| 5-HT2C | Inverse Agonist |
| 5-HT2B | Antagonist |
Data Table: Functional Properties of this compound at Serotonin Receptors
Comparative Receptor Pharmacology of this compound with Other Serotonin Receptor Ligands.
This compound functions as a selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors. wikipedia.orgtocris.com Research has provided data on its binding affinities (expressed as pKi values) across different serotonin receptor subtypes, allowing for a comparison with other known ligands.
Studies evaluating the binding profile of this compound have shown distinct affinities for the 5-HT2 receptor subtypes. The reported pKi values indicate a rank order of potency, with the highest affinity typically observed for the 5-HT2C receptor, followed by the 5-HT2B receptor, and lower affinity for the 5-HT2A receptor. tocris.com Specifically, reported pKi values for this compound are approximately 9.1 at 5-HT2C, 8.1 at 5-HT2B, and 7.0 at 5-HT2A receptors. tocris.com This profile highlights this compound's selectivity for the 5-HT2B and 5-HT2C subtypes over 5-HT2A. tocris.com
In comparative studies, other ligands exhibit different selectivity profiles. For instance, some compounds may show higher affinity for 5-HT2A receptors or have broader activity across multiple subtypes. The selectivity of this compound for 5-HT2B and 5-HT2C receptors distinguishes it from less selective antagonists or agonists at these sites.
Beyond binding affinity, the functional activity of this compound has also been investigated. It has been described as an inverse agonist in models assessing 5-HT-stimulated phosphoinositide hydrolysis, a common signaling pathway for 5-HT2 receptors. tocris.com This indicates that this compound not only blocks the action of agonists but can also reduce the basal activity of the receptor.
Comparative functional studies with other ligands, including agonists and antagonists, reveal the specific nature of this compound's interaction with the 5-HT2B and 5-HT2C receptors. While agonists would activate these receptors and trigger downstream signaling, antagonists like this compound prevent this activation. nih.gov The inverse agonist activity further differentiates it from neutral antagonists that would only block agonist binding without affecting basal activity.
Research findings often present detailed data on the potency (e.g., EC50 or IC50 values) and efficacy of various ligands at serotonin receptors. nih.govmdpi.com Comparing these values for this compound against those of other reference compounds (both agonists and antagonists) provides a comprehensive understanding of its pharmacological profile. For example, studies might compare the ability of this compound and other known 5-HT2B/2C antagonists like SB-206553 or SB-242084 to inhibit agonist-induced responses in cellular assays or in vivo models. nih.govrndsystems.com
The distinct comparative receptor pharmacology of this compound, particularly its selective antagonism and inverse agonism at 5-HT2B and 5-HT2C receptors, has made it a valuable tool in research to investigate the specific roles of these receptor subtypes.
| Compound Name | Target Receptor | pKi / Ki (nM) | Functional Activity | PubChem CID |
| This compound | 5-HT2A | 7.0 (pKi) | Antagonist | 443390 |
| This compound | 5-HT2B | 8.1 (pKi) | Antagonist | 443390 |
| This compound | 5-HT2C | 9.1 (pKi) | Antagonist/Inverse Agonist | 443390 |
| 5-HT (Serotonin) | 5-HT1A | - | Agonist | 5208 |
| 5-HT (Serotonin) | 5-HT2A | - | Agonist | 5208 |
| 5-HT (Serotonin) | 5-HT2B | - | Agonist | 5208 |
| 5-HT (Serotonin) | 5-HT2C | - | Agonist | 5208 |
| Ketanserin | 5-HT2A | - | Antagonist | 3822 |
| Ketanserin | 5-HT2C | - | Antagonist | 3822 |
| Spiperone | 5-HT1A | - | Antagonist | 5216 |
| Spiperone | 5-HT2A | - | Antagonist | 5216 |
| Spiperone | 5-HT7 | - | Antagonist | 5216 |
| SB-206553 | 5-HT2B | - | Antagonist | 65779 |
| SB-206553 | 5-HT2C | - | Antagonist | 65779 |
| SB-242084 | 5-HT2C | - | Antagonist | 65778 |
Cellular and Molecular Mechanisms of Action of Sb228357
Modulation of G Protein-Coupled Receptor Signaling Pathways by SB228357
As a selective antagonist of 5-HT2B and 5-HT2C receptors, this compound interferes with the normal activation of these receptors by their endogenous ligand, serotonin (B10506) (5-hydroxytryptamine). wikipedia.orgidrblab.netidrblab.net This interference disrupts the subsequent downstream signaling events that would typically be triggered by agonist binding to these receptors. The 5-HT2 receptor family, including 5-HT2B and 5-HT2C, is known to couple primarily to G proteins of the Gq/11 family. idrblab.netrevvity.com Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), a key enzyme in several intracellular signaling pathways. revvity.comresearchgate.netreactome.org
Impact on Phospholipase C Activation and Phosphatidylinositol Hydrolysis
Gq/11 protein activation, typically initiated by agonist binding to 5-HT2B and 5-HT2C receptors, stimulates Phospholipase C (PLC) activity. revvity.comresearchgate.netreactome.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). reactome.orgreactome.orgcam.ac.ukscientificarchives.com IP3 is a soluble molecule that diffuses into the cytoplasm, while DAG remains within the plasma membrane. reactome.orgscientificarchives.com
As an antagonist, this compound blocks the activation of 5-HT2B and 5-HT2C receptors, thereby inhibiting the Gq/11 protein coupling and subsequent activation of PLC. This, in turn, reduces the hydrolysis of PIP2 and the generation of IP3 and DAG. This disruption of the PLC-mediated signaling pathway is a central aspect of this compound's mechanism of action.
Downstream Intracellular Signaling Cascades Influenced by this compound
The reduction in IP3 and DAG levels due to this compound's antagonism of 5-HT2B and 5-HT2C receptors has significant consequences for several downstream intracellular signaling cascades. units.itpressbooks.pubfiveable.me These cascades are critical for transmitting and amplifying signals within the cell, ultimately leading to various cellular responses. units.itfiveable.me
IP3 is a key mediator of intracellular calcium release. reactome.orgscientificarchives.com It binds to IP3 receptors located on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. reactome.orgscientificarchives.com This increase in intracellular calcium concentration is a vital second messenger involved in numerous cellular processes. researchgate.netscientificarchives.com By inhibiting PLC activation and thus reducing IP3 production, this compound effectively attenuates the release of calcium from intracellular stores, thereby modulating intracellular calcium dynamics. idrblab.netidrblab.net Studies have indicated that 5-HT2B receptors, for instance, can trigger calcium release from a ryanodine-sensitive calcium pool. genecards.org
GPCR signaling pathways, including those linked to Gq/11, can influence Mitogen-Activated Protein Kinase (MAPK) cascades. researchgate.netnih.govimrpress.com The ERK1/2 and p38 MAPK pathways are two prominent examples involved in diverse cellular functions such as proliferation, differentiation, and stress responses. nih.govimrpress.cominvivogen.com Activation of GPCRs can lead to the activation of these kinases through various mechanisms, often involving the products of PIP2 hydrolysis or other downstream effectors. researchgate.netnih.gov
Research has shown that antagonism of 5-HT2B can prevent the phosphorylation of p38 MAPK. nih.gov This suggests that this compound, by blocking 5-HT2B receptor activity, can interfere with the activation of the p38 MAPK pathway. nih.gov While the direct impact of this compound on ERK1/2 specifically through 5-HT2B/2C antagonism is not as extensively detailed in the provided snippets, MAPK pathways are interconnected, and modulation of one can influence others. imrpress.comnih.gov
Src family kinases are non-receptor tyrosine kinases that play critical roles in various cellular processes, including cell adhesion, migration, and proliferation, often acting downstream of receptor signaling. wikipedia.orgrcsb.orguniprot.org GPCRs can activate Src kinases, which in turn can phosphorylate various substrate proteins, including Crk-associated substrate (pCas). uniprot.org Phosphorylation of pCas is involved in cell adhesion and migration.
Studies investigating the effects of 5-HT2B antagonism have indicated alterations in the function and spatial localization of Src tyrosine kinase. nih.gov While the direct interaction of this compound with Src or its precise effect on pCas phosphorylation through 5-HT2B/2C antagonism is not explicitly detailed in the provided information, the link between 5-HT2B signaling and Src activity suggests that this compound could indirectly influence Src-mediated phosphorylation events, including that of pCas, by blocking the upstream receptor activation. nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways, including p38 and ERK1/2.
This compound Influence on Serotonin Receptor Trafficking and Internalization
Receptor trafficking and internalization are crucial processes that regulate the number of receptors on the cell surface and modulate signal transduction. biorxiv.orgneb.com GPCRs undergo internalization, often following agonist binding and phosphorylation, which can lead to desensitization or the activation of alternative signaling pathways. nih.govrevvity.combiorxiv.org This process can be mediated by β-arrestins and clathrin-coated pits, although arrestin-independent pathways also exist. revvity.combiorxiv.orgmdpi.com
As a receptor antagonist, this compound would be expected to influence the trafficking and internalization of 5-HT2B and 5-HT2C receptors. Agonist binding typically promotes receptor phosphorylation and recruitment of arrestins, leading to internalization. nih.govrevvity.combiorxiv.org Antagonists, by preventing receptor activation, generally inhibit or alter this agonist-induced internalization process. While specific data on this compound's direct effect on 5-HT2B and 5-HT2C receptor trafficking and internalization is not provided in the search results, the general mechanism of GPCR antagonists suggests it would likely impede the internalization that would occur upon exposure to serotonin.
Preclinical Studies in Neurological and Psychiatric Research with Sb228357
Investigation of Antidepressant-like Behavioral Phenotypes in Animal Models.
Preclinical studies have indicated that SB228357 may possess antidepressant-like effects in animal models. medchemexpress.comwikipedia.org While specific detailed research findings using standard antidepressant tests like the forced swim test (FST) or tail suspension test (TST) for this compound were not extensively detailed in the provided search results, its classification as having "antidepressant/anxiolytic effects" in its description suggests evaluation in such models. medchemexpress.comwikipedia.orgglpbio.com The FST and TST are common behavioral assays used to screen for antidepressant activity in rodents by measuring immobility time in inescapable stressful situations, with reduced immobility interpreted as an antidepressant-like effect. researchgate.net
Analysis of Anxiolytic-like Behavioral Phenotypes in Animal Models.
This compound has also been reported to exhibit anxiolytic-like effects in animal models. medchemexpress.comwikipedia.orgglpbio.com Compounds from the same chemical series as this compound have shown excellent oral activity in animal models of anxiety. nih.govacs.org Common tests for evaluating anxiolytic-like behavior in rodents include the elevated plus maze (EPM) and the open field test (OFT). stoeltingco.comneurofit.comugobasile.comnih.govfishersci.comsandiegoinstruments.comvjinstruments.com The EPM exploits rodents' innate fear of open and elevated spaces, with increased time spent in the open arms indicating reduced anxiety. fishersci.comsandiegoinstruments.comvjinstruments.com The OFT assesses exploratory behavior and anxiety by measuring activity levels and time spent in the central versus peripheral zones of an open arena, where increased time in the center suggests lower anxiety. neurofit.comugobasile.comnih.govamuzainc.com While the specific data for this compound in these tests were not provided, its classification as having anxiolytic effects implies positive findings in such preclinical assessments. medchemexpress.comwikipedia.orgglpbio.com
Modulation of Cataleptic States by this compound.
Research has demonstrated that this compound can modulate cataleptic states, particularly those induced by dopamine (B1211576) receptor antagonists like haloperidol (B65202). medchemexpress.comsigmaaldrich.comnih.govncats.ionih.gov Catalepsy in rodents is characterized by the maintenance of an imposed posture, often used as a model for extrapyramidal side effects associated with typical antipsychotic drugs. ncats.iojkimsu.com
Attenuation of Haloperidol-Induced Catalepsy.
This compound has been shown to significantly attenuate or reverse haloperidol-induced catalepsy in rats. medchemexpress.comnih.govncats.ionih.gov In studies, haloperidol, a dopamine D2 receptor antagonist, was used to induce catalepsy. nih.govnih.gov Oral administration of this compound at doses ranging from 0.32 to 10 mg/kg significantly reduced this cataleptic response. medchemexpress.comnih.govncats.ionih.gov For instance, at a dose of 10 mg/kg, catalepsy was observed in only one out of six rats in one study. nih.gov This effect contrasts with the lack of significant reversal by selective 5-HT2A or 5-HT2B receptor antagonists, such as MDL-100907 and SB-215505, respectively. sigmaaldrich.comnih.govnih.gov
Effects of this compound on Locomotor Activity and Hypolocomotion Models (e.g., mCPP-induced).
This compound has been shown to affect locomotor activity in animal models. It has been found to reverse meta-chlorophenylpiperazine (mCPP)-induced hypolocomotion. wikipedia.org mCPP is a serotonin (B10506) receptor agonist known to induce hypolocomotion, partly through its action at 5-HT2C receptors. researchgate.netsci-hub.setocris.com The ability of this compound to block this effect aligns with its profile as a 5-HT2C receptor antagonist/inverse agonist. nih.govebi.ac.ukacs.orgwikipedia.orgsci-hub.se Studies using compounds from the same series as this compound have demonstrated excellent oral activity in a rat mCPP hypolocomotion model. nih.govacs.org The open field test is a standard method for assessing general locomotor activity in rodents. neurofit.comugobasile.comnih.govamuzainc.com
Neurobiological Substrates Underlying Behavioral Outcomes of this compound.
The neurobiological substrates underlying the behavioral effects of this compound are primarily linked to its interactions with serotonin receptors, particularly the 5-HT2C subtype. nih.govnih.govnih.govsci-hub.se 5-HT2C receptors are widely distributed in the central nervous system, including areas involved in mood regulation, anxiety, and motor control, such as the frontal cortex, basal ganglia, and hippocampus. researchgate.net Antagonism or inverse agonism at these receptors by compounds like this compound can modulate the activity of various neurotransmitter systems, including dopamine, which is implicated in motor control and reward pathways. scispace.comresearchgate.netnih.gov The observed anticataleptic effect suggests an interaction with dopaminergic pathways, potentially in the basal ganglia, where alterations in dopamine signaling contribute to motor deficits. scispace.comresearchgate.net The anxiolytic and antidepressant-like effects are likely mediated through the influence of 5-HT2C receptor modulation on neural circuits involved in emotional processing. nih.govresearchgate.netsci-hub.setocris.comresearchgate.net
Regulation of Dopamine and Norepinephrine (B1679862) Release in Specific Brain Regions.
Activation of the 5-HT2C receptor by serotonin is known to inhibit the release of dopamine and norepinephrine in specific brain areas wikipedia.org. These regions include the striatum, prefrontal cortex, nucleus accumbens, hippocampus, hypothalamus, and amygdala, where 5-HT2C receptors play a significant role in regulating dopamine release wikipedia.org. The interaction between serotonergic and dopaminergic systems is critically mediated by serotonin 2C receptors, which are expressed in various brain regions, including cortical areas, hippocampus, ventral midbrain, striatum, nucleus accumbens, hypothalamus, and amygdala researchgate.net. Studies suggest that 5-HT2C receptor antagonism can lead to the activation of ventral tegmental area (VTA) dopaminergic neurons, potentially by reducing the activity of VTA GABAergic interneurons researchgate.net. Conversely, 5-HT2C agonists have been shown to inhibit dopamine neuron activity theses.fr. This modulation of dopamine and norepinephrine release by 5-HT2C receptors highlights a key mechanism through which antagonists like this compound may exert their effects in the central nervous system.
Impact on Fear Memory Consolidation and Stress-Related Disorders.
Preclinical studies in rodents have explored the relationship between stress history and subsequent fear memory, observing that repeated stress exposure can lead to the development of excessively strong fear memories, mirroring observations in humans with Post-traumatic Stress Disorder (PTSD) google.com. This exaggerated fear response in stress-exposed animals is often linked to strengthened encoding or consolidation of fear memory google.com. Research indicates that serotonergic fear memory consolidation is specifically observed in subjects with a history of repeated stress exposure, but not in unstressed individuals google.com. A key finding is that post-conditioning infusion of a 5-HT2CR antagonist into the basolateral amygdala (BLA) resulted in a selective reduction of fear in stressed mice, while having no such effect in unstressed mice google.com. This effect is supported by evidence showing that stress increases the expression of 5-HT2CR membrane receptors in the BLA, suggesting a mechanism by which 5-HT2CR-dependent fear memory consolidation is engaged following stress exposure google.com. These findings reveal fundamental mechanisms underlying affective processing and provide principles for the prevention of stress-related psychiatric disorders google.com. Stress-sensitive disorders encompass conditions such as PTSD, Bipolar Disorder, Acute Stress Disorder, generalized anxiety disorder, obsessive-compulsive disorder, social anxiety disorders, panic disorders, schizophrenia, phobias, and trichotillomania google.com.
Utility of this compound as a Pharmacological Tool in Schizophrenia Research.
SB-228357 has been identified as a 5-HT2C antagonist in the context of investigating the pharmacological targets and mechanisms of action of antipsychotic substances relevant to schizophrenia researchgate.net. Modulation of serotonin 2C receptors has been proposed as a potential strategy for novel pharmacological interventions in the treatment of schizophrenia researchgate.net. Atypical neuroleptics, such as clozapine, which exhibit high affinity for 5-HT2C and 5-HT2A receptors, are associated with a lower incidence of extrapyramidal side effects compared to typical neuroleptics and may offer greater efficacy against negative symptoms sci-hub.se. In preclinical studies, SB-228357 significantly attenuated haloperidol-induced catalepsy in rats, suggesting a role for 5-HT2C receptors in anticataleptic action nih.gov. Catalepsy in rodents is considered a model relevant to the extrapyramidal side effects observed with some antipsychotic medications nih.gov. Another selective 5-HT2C receptor inverse agonist, SB-243213, has been in clinical development for psychiatric conditions including schizophrenia and may hold utility in treating schizophrenia and motor disorders sci-hub.se. While research also explores the roles of other serotonin receptors like 5-HT1A and 5-HT2A in schizophrenia researchgate.netidrblab.net, the interaction of atypical antipsychotics with 5-HT2C receptors and the anticataleptic effects demonstrated with this compound support the use of 5-HT2C receptor ligands as valuable pharmacological tools in schizophrenia research, particularly for understanding the modulation of dopaminergic transmission and its implications for motor side effects and symptom profiles.
The following table summarizes some preclinical findings related to this compound and 5-HT2C receptor modulation:
| Compound/Receptor Modulation | Preclinical Finding | Relevant Area of Research | Source |
| 5-HT2C Receptor Activation | Inhibits dopamine and norepinephrine release in specific brain regions | Neurotransmitter Regulation | wikipedia.org |
| 5-HT2C Receptor Antagonism | Activates VTA dopaminergic neurons (potentially via GABAergic interneurons) | Dopaminergic System Modulation | researchgate.net |
| 5-HT2CR Antagonist (this compound) | Selectively reduced fear in stressed mice after fear conditioning (intra-BLA) | Fear Memory Consolidation, Stress Disorders | google.com |
| 5-HT2CR Antagonist (this compound) | Significantly attenuated haloperidol-induced catalepsy in rats | Schizophrenia (Motor Side Effects) | nih.gov |
| 5-HT2C Receptor Modulation | Proposed for novel pharmacological strategies in schizophrenia treatment | Schizophrenia | researchgate.net |
| 5-HT2C Receptor Antagonism | Potential cognitive-enhancing properties (preclinical findings) | Cognitive Function, Safety Pharmacology | researchgate.net |
Consideration of Cognitive Function Assessments in Preclinical Central Nervous System Safety Pharmacology of this compound.
In the preclinical assessment of central nervous system safety pharmacology, the potential impact of compounds like this compound on cognitive function is a significant consideration. Modulation of serotonin 2C receptors has been suggested to potentially offer cognitive-enhancing effects, although this remains an area of debate, with some preclinical data supporting the cognitive-enhancing properties of 5-HT2C receptor antagonism researchgate.net. Cognitive impairment is a key symptom associated with various neurological and psychiatric disorders, including schizophrenia, and assessing cognitive function is crucial in the development of compounds for these conditions google.com. While the direct effects of this compound on a comprehensive range of cognitive function assessments in a dedicated safety pharmacology context are not extensively detailed in the provided information, the known involvement of 5-HT2C receptors in brain regions critical for cognitive processes, such as the prefrontal cortex and hippocampus wikipedia.orgresearchgate.net, underscores the relevance of such assessments. Furthermore, preclinical research into other serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, also includes the evaluation of their impact on memory, learning, and other cognitive domains researchgate.netidrblab.netwikidoc.org, highlighting the standard practice of incorporating cognitive assessments in the preclinical evaluation of compounds targeting serotonergic systems for CNS disorders. The potential for 5-HT2C receptor modulation to influence cognitive function necessitates its careful evaluation in preclinical safety pharmacology studies to fully understand the profile of compounds like this compound.
Preclinical Studies in Cardiovascular Research with Sb228357
Role of SB228357 in Calcific Aortic Valve Disease (CAVD) Pathogenesis.
Calcific aortic valve disease (CAVD) is a progressive disorder characterized by the fibrocalcific remodeling of aortic valve cusps, leading to impaired valve function. mayoclinic.orgbinasss.sa.crecrjournal.com This process involves the activation and differentiation of aortic valve interstitial cells (AVICs). nih.govnih.govfrontiersin.org TGF-β1 is a key cytokine implicated in initiating AVIC activation and CAVD. nih.gov Studies suggest that antagonism of the 5-HT2B receptor can inhibit TGF-β1-mediated pathologic differentiation of AVICs, potentially offering a therapeutic target for CAVD. nih.gov
Inhibition of Aortic Valve Interstitial Cell (AVIC) Activation.
This compound has demonstrated the ability to inhibit the activation of AVICs. Treating AVICs with TGF-β1 leads to a significant increase in markers associated with myofibroblast activation, such as αSMA expression and SM22α promoter activity. nih.gov Pretreatment of AVICs with this compound, similar to another 5-HT2B antagonist SB204741 or an inhibitor of Alk5, reduced these myofibroblast activation markers to basal levels. nih.gov This indicates that 5-HT2B antagonism can prevent AVIC myofibroblast activation, an early event in CAVD. nih.gov
Table 1: Effect of Treatments on AVIC Myofibroblast Activation Markers
| Treatment | αSMA Expression (% of Control) | SM22α Promoter Activity (% of Control) |
| Control | ~100 | ~100 |
| TGF-β1 (1 ng/ml) | ~200 | ~200 |
| TGF-β1 + this compound (1 µM) | ~100 | ~100 |
| TGF-β1 + SB204741 (1 µM) | ~100 | ~100 |
| TGF-β1 + Alk5 Inhibitor | ~100 | ~100 |
*Approximate values based on graphical data from source nih.gov.
Prevention of Myofibroblast Differentiation.
Antagonism of the 5-HT2B receptor by compounds like this compound has been shown to arrest non-canonical TGF-β1-induced valvular myofibroblast differentiation. nih.govnih.gov While 5-HT2B antagonism does not appear to inhibit canonical TGF-β1 signaling pathways like Smad3 phosphorylation, it prevents non-canonical p38 MAPK phosphorylation, which is required for TGF-β1-induced myofibroblast differentiation. nih.govnih.gov Further research suggests that 5-HT2B antagonism prevents non-canonical TGF-β1 signaling by physically restricting Src tyrosine kinase. nih.govnih.gov
Attenuation of Calcific Nodule Morphogenesis in Vitro.
This compound has been observed to attenuate the formation of calcific nodules in vitro, an endpoint in the progression of CAVD. nih.gov AVICs treated with TGF-β1 and subjected to strain exhibit calcific nodule morphogenesis. nih.govnih.gov Treatment with 1 µM this compound significantly reduced the number and maturity of these calcific nodules compared to the TGF-β1 treated control. nih.gov At a higher concentration of 10 µM, this compound completely inhibited the formation of any calcific nodules. nih.gov Importantly, these antagonist treatments did not negatively affect AVIC viability or proliferation. nih.gov
Table 2: Effect of this compound on Calcific Nodule Formation in AVICs
| Treatment | Calcific Nodule Formation |
| TGF-β1 + Strain | Significant nodule formation nih.gov |
| TGF-β1 + Strain + this compound (1 µM) | Significantly fewer and less mature nodules nih.gov |
| TGF-β1 + Strain + this compound (10 µM) | Complete inhibition of nodule formation nih.gov |
Modulation of Cardiac Fibroblast Proliferation by this compound.
This compound has been reported to inhibit the 5-HT2B mediated proliferation of cardiac fibroblasts. wikipedia.orgwikiwand.com Cardiac fibroblasts play a crucial role in the structural remodeling of the heart, and their excessive proliferation contributes to cardiac fibrosis. researchgate.nethelsinki.fijci.org The inhibition of this proliferation by this compound suggests a potential anti-fibrotic effect. wikipedia.orgwikiwand.com
Implications of 5-HT2B Receptor Antagonism for Cardiac Hypertrophy Prevention.
5-HT2B receptors have been shown to be overexpressed in human failing hearts, and antagonism of these receptors has been found to prevent pathological cardiac hypertrophy induced by angiotensin II or beta-adrenergic agonists in mouse models. wikipedia.orgwikidoc.org This suggests that 5-HT2B receptor antagonism, the mechanism of action of this compound, could have implications for preventing cardiac hypertrophy. wikipedia.orgwikipedia.orgwikidoc.org
Serotonergic Modulation of Pulmonary Vasoconstriction via 5-HT2B Receptors.
The 5-HT2B receptor is involved in pulmonary vasoconstriction. wikipedia.orgwikidoc.orgidrblab.net While the provided information does not directly detail studies of this compound on pulmonary vasoconstriction, its activity as a 5-HT2B antagonist suggests it could modulate this process. Activation of 5-HT2B receptors on bone-marrow lineage progenitors has been shown to be critical for the development of pulmonary arterial hypertension (PAH), a disease characterized by increased pulmonary vascular resistance and remodeling associated with vasoconstriction. core.ac.uk
Investigational Areas in Other Pathological Conditions for Sb228357
Anti-cancer Research Applications of SB228357
Research has explored the potential of this compound in the context of cancer, particularly focusing on mechanisms related to drug resistance and cell viability. probiologists.commdpi.comamhsr.orggardp.orgkegg.jp The involvement of serotonergic pathways in cancer progression and the potential for targeting these pathways have been areas of investigation. probiologists.comnih.govresearchgate.netnih.govmdpi.comnih.gov
Reduction of Small Cell Lung Cancer (SCLC) Cell Viability via Serotonergic Signaling
Studies have indicated that serotonergic signaling can influence the viability of small cell lung cancer (SCLC) cells. mdpi.comnih.gov SCLC is an aggressive form of lung cancer that often exhibits neuroendocrine properties. kegg.jpmdpi.com Research using high-throughput screening methods has identified compounds that target neurotransmitter signaling, including serotonergic pathways, and inhibit SCLC cell viability. nih.gov Serotonin (B10506) itself has been shown to induce proliferation in SCLC cell lines in a dose-dependent manner, an effect that could be blocked by 5-HT1 receptor antagonists. mdpi.com This suggests that targeting serotonergic pathways holds potential for reducing SCLC cell viability. mdpi.comnih.gov
Serotonergic Signaling Pathways as Novel Chemotherapeutic Targets
The serotonergic pathway has been increasingly recognized for its potential role in tumorigenesis across various cancers, including lung cancer. nih.govmdpi.comnih.gov Serotonin and its receptors (5-HTRs) have been implicated in processes such as cell proliferation, angiogenesis, invasion, migration, and metastasis. nih.govresearchgate.netnih.govmdpi.comnih.gov Antagonists of serotonin receptors, as well as inhibitors of serotonin synthesis and transport, have shown promise in preventing cancer cell growth in some studies. researchgate.netnih.gov The complex interplay of serotonin levels and specific receptor subtypes within the tumor microenvironment appears to be associated with disease progression, highlighting these pathways as potential novel targets for cancer therapy. nih.govnih.govmdpi.comnih.gov
Potential in Hepatic Fibrosis Research through 5-HT2B Antagonism
The 5-HT2B receptor has been implicated in fibrotic disorders, including hepatic fibrosis. wikipedia.orgmdpi.comnih.gov Research suggests that 5-HT2B receptor antagonism may exert an antifibrogenic effect and improve liver function in models of progressive liver disease. wikipedia.orgmdpi.comnih.gov Specifically, the 5-HT2B receptor is highly expressed by activated hepatic stellate cells (HSCs), which are key players in liver fibrosis. mdpi.comnih.gove-enm.org Antagonism of the 5-HT2B receptor has been shown to reduce HSC proliferation and increase their apoptosis rate. nih.gove-enm.org Furthermore, 5-HT2B receptor signaling has been linked to the activation of HSCs by increasing TGF-β1 signaling. nih.gove-enm.org Inhibition of the 5-HT2B receptor has been observed to suppress fibrogenesis in murine models of chronic liver inflammation and carbon tetrachloride-induced cirrhosis. nih.gov this compound, as a 5-HT2B antagonist, is therefore of interest in the investigation of therapeutic strategies for hepatic fibrosis. wikipedia.org
Broader Implications for Inflammation and Antimicrobial Research Based on Indoline (B122111) Derivative Structure.
The indoline scaffold, a bicyclic structure comprising a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a prominent motif in medicinal chemistry due to its diverse biological activities. wikipedia.orgekb.eg Indoline derivatives have attracted significant interest in drug design and development, including potential applications in inflammation and antimicrobial research. ekb.egresearchgate.netnih.gov
Research indicates that indoline-containing compounds exhibit both antibacterial activity and act as resistance-modifying agents (RMAs), which can enhance the effectiveness of existing antibiotic therapies facing resistance challenges. researchgate.netnih.gov This is particularly relevant in the context of the growing threat posed by antibiotic-resistant infectious diseases, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govijpsjournal.comnih.gov Studies have explored the structure-activity relationships (SAR) of indoline derivatives to understand how modifications to the indoline skeleton and its substituents influence antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov For instance, some indoline derivatives have demonstrated activity against Acinetobacter baumannii, including extensively drug-resistant strains, and have shown synergistic effects when combined with conventional antibiotics. nih.gov
Beyond antimicrobial effects, indoline derivatives have also shown promise as anti-inflammatory agents. ekb.egnih.govtandfonline.comcore.ac.uk Investigations into novel indoline derivatives have revealed potent antioxidant and anti-inflammatory activities, suggesting their potential for treating conditions associated with chronic inflammation. nih.gov Structure-activity relationship studies have been conducted to identify key structural features that contribute to the anti-inflammatory properties of indoline derivatives. nih.govrsc.orgmdpi.comacs.org These studies often involve evaluating the compounds' ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation, such as LPS-stimulated macrophages. nih.govrsc.orgmdpi.comacs.orgrsc.org Some indoline derivatives have demonstrated significant inhibition of these inflammatory markers, with certain substitutions on the indoline ring or attached side chains influencing their potency. nih.govrsc.orgacs.org The anti-inflammatory mechanisms explored include the inhibition of pathways like NF-κB translocation, which plays a crucial role in regulating the expression of pro-inflammatory cytokines. mdpi.comnih.govresearchgate.net
The presence of the indoline scaffold in this compound suggests that its structural features could contribute to potential, yet to be fully explored, broader implications in inflammation and antimicrobial contexts, drawing upon the established activities of other indoline derivatives. While this compound is primarily known for its activity as a 5-HT2C/2B receptor antagonist scbt.comfishersci.comgoogle.com, the underlying indoline structure provides a foundation shared with compounds exhibiting anti-inflammatory and antimicrobial effects. ekb.egresearchgate.netnih.govnih.govtandfonline.comcore.ac.uk
Research into indoline derivatives highlights the versatility of this scaffold for developing compounds with diverse therapeutic applications. ijpsr.commdpi.com The ability to modify the indoline ring with different substituents allows for the tuning of biological activity and the exploration of various pharmacological targets. mdpi.comjournal-jop.org This structural flexibility underscores the broader potential of indoline-based compounds, including those structurally related to this compound, in addressing complex biological processes like inflammation and combating microbial infections.
Table 1: Examples of Biological Activities of Indole (B1671886) and Indoline Derivatives
| Scaffold | Biological Activity | Relevant Findings | Source |
| Indole | Antimicrobial (Antibacterial, Antifungal) | Activity against antibiotic-resistant bacteria (e.g., MRSA), A. baumannii, E. coli, P. aeruginosa, C. albicans. Can act as RMAs. | researchgate.netnih.govijpsjournal.comnih.govnih.gov |
| Indole | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (NO, TNF-α, IL-6), potential in treating chronic inflammation. | nih.govtandfonline.comrsc.orgmdpi.comacs.orgrsc.orgnih.govcuestionesdefisioterapia.com |
| Indoline | Antimicrobial (Antibacterial) | Activity against bacteria, including MRSA; can potentiate β-lactam antibiotics. | ekb.egresearchgate.netnih.govacs.org |
| Indoline | Anti-inflammatory | Potent antioxidant and anti-inflammatory effects, inhibition of protein denaturation and pro-inflammatory mediators. | ekb.egnih.govcore.ac.uk |
| Indole/Indoline | Resistance-Modifying Agents (RMAs) | Improve effectiveness of existing antibiotics against resistant strains. | researchgate.netnih.gov |
Table 2: Structure-Activity Relationship Insights for Indole/Indoline Derivatives in Inflammation and Antimicrobial Research
| Scaffold | Modification Area | Observed Impact on Activity | Source |
| Indole | Substitutions on the indole ring | Influence on antimicrobial and anti-inflammatory potency. | nih.govmdpi.comjournal-jop.org |
| Indole-2-carboxamide | Substitutions at the 5-position | Hydrophobic groups at this position may be preferred for anti-inflammatory activity. | acs.org |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | Introduction of electron-withdrawing groups at amino position | Enhanced anti-inflammatory activity (inhibition of NO, IL-6, TNF-α). | rsc.org |
| Indoline | Substitutions at position 1 and benzo ring | Influence on antioxidant and anti-inflammatory potency, depending on the nature of the substituent (amino, ester, etc.). | nih.gov |
| Brominated Indoles | Position of bromine atom (e.g., on isatin) | Significantly affects anti-inflammatory activity (e.g., 5Br > 6Br > 7Br). | mdpi.com |
| Indole Diketopiperazines | Indole DKPs skeleton and lipophilicity | Significant effects on antimicrobial activity; lower Clog P values often associated with higher activity. | frontiersin.orgnih.gov |
| Tricyclic Indoline RMA | Modifications to indoline and sulfonamide nitrogens | Can tolerate modifications while retaining activity against MRSA. | acs.org |
Advanced Research Methodologies and Future Directions with Sb228357
In Vitro Pharmacological Assays for SB228357 Characterization.
In vitro studies are crucial for understanding the molecular mechanisms by which this compound exerts its effects. These assays allow for controlled environments to assess receptor binding, functional activity, and cellular responses.
Radioligand Binding Studies on Recombinantly Expressed Human Serotonin (B10506) Receptors.
Radioligand binding studies are a fundamental technique for determining the affinity and selectivity of a compound for specific receptors. These studies typically involve using a radioactive ligand that binds to the receptor and then measuring the displacement of this ligand by the test compound, such as this compound. For this compound, these studies have been performed using recombinantly expressed human serotonin receptors, often in cell lines like Human Embryo Kidney (HEK293) cells. ncats.ionih.govnih.gov
Research has shown that this compound exhibits high affinity for the human 5-HT2C receptor. ncats.iosigmaaldrich.com Studies using homogenates of HEK293 cells expressing human recombinant 5-HT2A, 5-HT2B, and 5-HT2C receptors have provided specific binding profile data. ncats.ionih.govnih.gov
| Receptor | pKi Value |
| 5-HT2A | 6.97 |
| 5-HT2B | 8.14 |
| 5-HT2C | 9.14 |
These pKi values indicate the negative logarithm of the inhibition constant (Ki), where a higher pKi value corresponds to a higher binding affinity. The data demonstrate that this compound has approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor and 10-fold selectivity over the 5-HT2B receptor. nih.govsigmaaldrich.com
Functional Assays for Quantifying Agonist and Inverse Agonist Activity.
Beyond simply binding to a receptor, compounds can either activate the receptor (agonist), block the action of agonists (antagonist), or reduce the basal activity of a constitutively active receptor (inverse agonist). Functional assays are designed to quantify these activities. nih.gov
This compound has been characterized as a selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors. wikipedia.org Furthermore, it has been shown to display inverse agonism at the human cloned 5-HT2C receptor in functional assays, effectively abolishing basal activity in models such as a 5-HT-stimulated PI hydrolysis assay. acs.orgnih.gov Inverse agonism is a key characteristic, as it indicates that the receptor has constitutive activity in the absence of a ligand, and the inverse agonist reduces this inherent activity. nih.gov
Functional assays often measure downstream signaling events triggered by receptor activation, such as changes in intracellular calcium levels or the accumulation of second messengers like cAMP or inositol (B14025) phosphates. mdpi.com For example, inhibition of human 5HT2c receptor expressed in CHO-K1 cells has been assessed by measuring the inhibition of 5HT-induced calcium influx using an aequorin luminescence assay. medchemexpress.com The IC50 value for this compound in this assay was reported as 0.01 µM. medchemexpress.com
Cellular Models for Assessing Myofibroblast Differentiation and Calcification.
Cellular models are valuable for investigating the effects of compounds on specific cellular processes relevant to disease states. This compound has been studied in the context of myofibroblast differentiation and calcification, particularly in relation to valvular heart disease.
Studies using isolated porcine aortic valve interstitial cells (AVICs) have demonstrated that this compound can inhibit transforming growth factor-β1 (TGF-β1)-induced myofibroblast activation. nih.gov TGF-β1 is a known inducer of myofibroblast differentiation, a process implicated in calcific aortic valve disease (CAVD). nih.govevercyte.comresearchgate.netresearchgate.net Treating AVICs with this compound prior to and during TGF-β1 incubation reduced markers for myofibroblast activation, such as αSMA protein expression and SM22α promoter activity. nih.gov
Furthermore, this compound has been shown to decrease calcific nodule morphogenesis induced by TGF-β1 and mechanical strain in AVICs. nih.gov Calcific nodules, identified by Alizarin Red staining for calcium accumulations, are an endpoint in CAVD. nih.gov Treatment with this compound resulted in significantly fewer and less mature calcific nodules, with higher concentrations completely inhibiting their formation. nih.gov These studies suggest that 5-HT2B antagonism, for which this compound is an antagonist, may offer a therapeutic approach for CAVD by preventing pathologic AVIC differentiation and calcification. nih.gov Importantly, these antagonist treatments did not affect AVIC viability or proliferation in these studies. nih.gov
Cell Viability and Drug Efflux Assays in Cancer Cell Lines.
In addition to its effects on serotonin receptors and myofibroblast differentiation, this compound has been explored in the context of cancer research, specifically regarding cell viability and drug efflux mechanisms.
Drug efflux transporters, such as ABCG2 and MDR1, play a significant role in multidrug resistance (MDR) in cancer cells by pumping chemotherapeutic drugs out of the cell. researchgate.net High drug-efflux cancer cells (HDECCs) are often enriched with stem-like cancer cells, which are thought to contribute to tumor initiation and recurrence. researchgate.netnih.gov
This compound was identified in a high-content screening system designed to identify and analyze the HDECC population in lung cancer cells. nih.gov This screening system aimed to find compounds that could specifically eliminate HDECCs or enhance the efficacy of chemotherapy. nih.gov While the search results indicate that this compound was tested in vivo in combination with cisplatin (B142131) in a xenograft model, the specific outcomes regarding its effect on cell viability or drug efflux in cancer cell lines from the in vitro screening are not detailed in the provided snippets beyond its identification as one of the compounds tested. nih.gov However, the methodology involved image-based high-content screening to identify compounds that could affect the HDECC population, suggesting that cell viability and/or drug efflux were the measured parameters in the in vitro part of this study. researchgate.netnih.govmdpi.com
In Vivo Preclinical Models for Efficacy and Mechanistic Elucidation of this compound.
Preclinical in vivo models, particularly rodent models, are essential for evaluating the efficacy of compounds in a living system and understanding their mechanisms of action in a more complex biological context. nih.govnih.govsemanticscholar.org
Rodent Models for Investigating Psychiatric and Neurological Disorders.
Rodent models are widely used in psychiatric and neurological research to study the underlying mechanisms of these disorders and to test potential therapeutic agents. nih.govnih.govsemanticscholar.org this compound has been investigated in several rodent models relevant to psychiatric and neurological conditions, given its activity at serotonin receptors which are implicated in these disorders. ncats.iosigmaaldrich.comwikipedia.orgacs.orgscispace.com
One key area of investigation has been the role of this compound in models of motor dysfunction, specifically haloperidol-induced catalepsy in rats. ncats.ionih.govnih.govwikipedia.org Catalepsy is a state of immobility that can be induced by certain antipsychotic drugs, particularly typical neuroleptics like haloperidol (B65202), and is considered a model for extrapyramidal side effects associated with these medications. nih.govwikipedia.org Atypical neuroleptics, which tend to have a lower propensity for causing such side effects, often possess antagonist activity at serotonin 5-HT2 receptors in addition to dopamine (B1211576) D2 receptor blockade. nih.govsigmaaldrich.comwikipedia.org
In studies using male Sprague Dawley rats, haloperidol administration induced a significant cataleptic response. nih.govnih.gov Treatment with this compound significantly attenuated this haloperidol-induced catalepsy in a dose-dependent manner. ncats.ionih.govnih.gov This effect was observed at oral doses ranging from 0.32 to 10 mg/kg. ncats.ionih.govnih.gov Notably, other serotonin receptor antagonists, such as the 5-HT2A antagonist MDL-100907 and the 5-HT2B antagonist SB-215505, did not reverse haloperidol-induced catalepsy in these studies, suggesting a specific role for 5-HT2C receptor blockade in the anticataleptic action of this compound. nih.govnih.govsigmaaldrich.com These findings support the value of this compound as a research tool in animal models of schizophrenia and suggest that blockade of the 5-HT2C receptor may contribute to the atypical profile of some neuroleptics. nih.govsigmaaldrich.com
This compound has also shown activity in animal models of anxiety and depression. wikipedia.orgacs.orgnih.gov It has been found to have antidepressant and anxiolytic effects in animal models. wikipedia.org Furthermore, in a rat meta-chlorophenylpiperazine (mCPP)-induced hypolocomotion model, this compound demonstrated excellent oral activity and was a potent inhibitor of central 5-HT2C receptor-mediated function, blocking the hypolocomotion response. wikipedia.orgacs.orgnih.gov This model is also relevant to the study of psychiatric disorders. acs.orgnih.gov
These in vivo studies in rodent models have been instrumental in demonstrating the oral activity of this compound and its potential therapeutic relevance for conditions involving serotonergic dysfunction, particularly those related to the 5-HT2C receptor. sigmaaldrich.comwikipedia.orgacs.orgnih.gov
Animal Models for Cardiovascular Pathologies.
Animal models play a crucial role in cardiovascular research, providing systems to study disease pathophysiology and evaluate potential therapeutic interventions. mdpi.comuu.nl this compound's activity as a 5-HT2B antagonist is relevant in this context, as the 5-HT2B receptor has been implicated in cardiovascular processes, including the proliferation of cardiac fibroblasts. wikipedia.org Research utilizing animal models, such as mice and rats, has investigated the effects of 5-HT receptor modulation on cardiac hypertrophy, fibrosis, and arrhythmias, often simulating conditions like sympathetic overstimulation or inducing controlled myocardial injury. mdpi.commolnova.cn While the provided search results highlight the general use of animal models in cardiovascular research and mention this compound in the context of inhibiting 5-HT2B mediated proliferation of cardiac fibroblasts, detailed findings specifically on this compound's effects in comprehensive animal models for cardiovascular pathologies are not extensively provided within the search snippets. wikipedia.orgmolnova.cn However, the broader field of cardiovascular research utilizes various animal models, including mice, rats, rabbits, zebrafish, pigs, and dogs, to study conditions like myocardial infarction and coronary artery disease. mdpi.com These models allow for the investigation of ischemic injury, myocardial remodeling, and the response to potential therapies within a complex physiological setting. mdpi.com The use of selective antagonists like this compound in such models could help elucidate the specific contributions of 5-HT2B and 5-HT2C receptors to these complex pathologies.
Xenograft and Other In Vivo Models for Cancer Research.
Xenograft models, particularly patient-derived xenografts (PDX), are significant in cancer research for evaluating anti-cancer treatments in vivo. biocytogen.comelveflow.cominnoserlaboratories.comnih.govnih.gov These models involve implanting human tumor tissues or cell lines into immunodeficient mice, aiming to recapitulate the characteristics of human tumors and their microenvironment. biocytogen.comelveflow.cominnoserlaboratories.comnih.gov PDX models are considered highly relevant for preclinical drug evaluation, biomarker identification, and studying cancer biology. biocytogen.comnih.govnih.gov While the search results extensively discuss the methodology and applications of xenograft models in cancer research, including their use for testing small molecules, there is no direct information provided within the snippets linking this compound specifically to xenograft or other in vivo cancer research models. biocytogen.comelveflow.cominnoserlaboratories.comnih.govnih.gov The relevance of this compound in cancer research would likely stem from any potential, though not explicitly detailed in the provided results, roles of 5-HT2B or 5-HT2C receptors in cancer development, progression, or treatment response.
Integration of Computational Approaches in this compound Research.
Computational approaches are increasingly integrated into drug discovery and research, offering tools for understanding molecular interactions, predicting biological outcomes, and guiding experimental design. elifesciences.orgnih.govnih.govbiotalent.ca For this compound, computational methods can provide insights into its interaction with its target receptors, 5-HT2B and 5-HT2C. wikipedia.org Studies have utilized computational approaches, such as the CompoMug tool, for predicting stabilizing mutations in G protein-coupled receptors (GPCRs), including the serotonin 5-HT2C receptor. elifesciences.orgnih.gov These methods employ sequence-based analysis, structural information, and machine learning to identify mutations that improve receptor thermostability, which is crucial for structural and biochemical studies. elifesciences.orgnih.gov this compound has been used as a ligand in experimental assessments of the thermostability of 5-HT2C receptor constructs with predicted mutations. elifesciences.orgnih.gov
Structure-Affinity Relationship Studies and Ligand Design Strategies.
Structure-Affinity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a compound's chemical structure affect its binding affinity to a target. googleapis.comnih.gov For this compound and related ligands targeting serotonin receptors, SAR studies aim to identify key structural features responsible for their selectivity and potency. researchgate.netresearchgate.net Computational tools and methodologies, such as QSAR (Quantitative Structure-Activity Relationship) models and ligand-based techniques like SAR by MS, are employed in these studies. nih.govresearchgate.netnih.gov These approaches can correlate molecular descriptors with binding affinity and guide the design of novel ligands with improved properties. nih.govresearchgate.netnih.gov Research involving serotonin receptor ligands has utilized computational analysis to examine factors influencing receptor affinity and to design compounds with desired activity profiles. researchgate.netnih.gov While the search results mention SAR studies in the context of ligand design for serotonin receptors and the use of computational methods, specific detailed SAR findings directly pertaining to modifications of the this compound structure are not provided. googleapis.comnih.govresearchgate.netresearchgate.netnih.gov However, the general principles of SAR and computational ligand design are applicable to further research on this compound to potentially develop more potent or selective analogs or to understand the molecular basis of its existing affinity for 5-HT2B and 5-HT2C receptors.
Predictive Modeling for Receptor Interaction and Functional Outcomes.
Predictive modeling utilizes computational algorithms and data to forecast the interactions between ligands and receptors and the resulting functional outcomes. nih.govnih.govactian.comarxiv.orgbiorxiv.org For this compound, predictive modeling can help understand how it binds to the 5-HT2B and 5-HT2C receptors at an atomic level and predict the downstream cellular effects of this interaction. wikipedia.org Techniques such as molecular docking and molecular dynamics simulations are used to model ligand-receptor complexes and analyze their stability and dynamics. nih.govbiorxiv.org Predictive models can also be developed using machine learning to forecast binding activity or functional responses based on chemical structure or other data. nih.govactian.com Studies on GPCRs, including serotonin receptors, have employed predictive modeling to understand drug-receptor interactions and predict the effects of mutations on receptor stability and ligand binding. elifesciences.orgnih.govnih.govbiorxiv.org While this compound has been used in experimental validation related to computational predictions of receptor thermostability, detailed predictive modeling studies specifically focused on forecasting this compound's interaction profile or functional outcomes beyond its known antagonist activity are not explicitly detailed in the provided search results. wikipedia.orgelifesciences.orgnih.gov However, the application of predictive modeling approaches to this compound could involve simulating its binding pose within the receptor binding site, estimating binding free energy, and predicting the conformational changes induced upon binding, thereby providing a deeper understanding of its mechanism of action.
Translational Research Prospects for this compound in Disease Modeling.
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice, often utilizing disease models to study pathological processes and evaluate potential therapies. mdpi.comuu.nlnih.govbiotalent.camoleculardevices.comresearchluxembourg.orgnih.gov Disease modeling encompasses a range of systems, from in vitro cell cultures and organoids to in vivo animal models and computational simulations. mdpi.commoleculardevices.comnih.gov this compound's role as a selective antagonist for 5-HT2B and 5-HT2C receptors suggests potential translational research prospects in diseases where these receptors are implicated. wikipedia.org The compound has shown antidepressant and anxiolytic effects in animal models, indicating potential relevance to psychiatric disorders. wikipedia.org Furthermore, its inhibition of 5-HT2B mediated proliferation of cardiac fibroblasts points towards potential applications in modeling and understanding cardiovascular fibrosis. wikipedia.org
Translational research platforms and initiatives focus on integrating various research approaches, including disease modeling in cell systems and animal models, to accelerate the development of effective therapies. uu.nlbiotalent.caresearchluxembourg.orgnih.gov While this compound was previously in preclinical development for major depressive disorder and anxiety, its discontinuation highlights the challenges in translating findings from preclinical models to clinical success. wikipedia.org However, this compound remains a valuable tool for researchers investigating the specific roles of 5-HT2B and 5-HT2C receptors in various disease models. For instance, understanding the contribution of 5-HT2C receptors to stress-related trauma disorders is an area where selective antagonists like this compound could be utilized in disease models to explore potential therapeutic strategies. google.com Similarly, its use in animal models of behaviors related to psychiatric conditions could continue to provide insights into the neurobiological mechanisms involving these receptors. wikipedia.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
